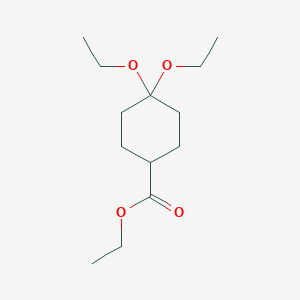

Ethyl 4,4-diethoxycyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,4-diethoxycyclohexanecarboxylate is an organic compound with the molecular formula C13H24O4. It is a derivative of cyclohexanecarboxylate, featuring two ethoxy groups attached to the cyclohexane ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-diethoxycyclohexanecarboxylate can be synthesized through the reaction of ethyl 4-oxocyclohexanecarboxylate with triethyl orthoformate in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in ethanol at a temperature range of 50-55°C for about 2 hours .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-diethoxycyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexanecarboxylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4,4-diethoxycyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxycyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ethoxy groups and the cyclohexane ring structure play a crucial role in its reactivity and interactions with other molecules. The exact mechanism can vary depending on the specific application and the chemical environment.

Comparison with Similar Compounds

Ethyl 4,4-diethoxycyclohexanecarboxylate can be compared with similar compounds such as:

Ethyl 4-oxocyclohexanecarboxylate: A precursor in its synthesis.

Cyclohexanecarboxylic acid: A simpler analog without the ethoxy groups.

Ethyl cyclohexanecarboxylate: Lacks the additional ethoxy groups, making it less reactive in certain reactions.

The presence of the ethoxy groups in this compound makes it unique and more versatile in various chemical reactions and applications.

Biological Activity

Ethyl 4,4-diethoxycyclohexanecarboxylate (EDCC) is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological properties of EDCC, including its synthesis, mechanisms of action, and relevant case studies.

EDCC is a derivative of cyclohexanecarboxylic acid, characterized by the presence of two ethoxy groups at the 4-position. The general structure can be represented as follows:

The synthesis of EDCC typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. This reaction not only yields EDCC but also allows for the introduction of various substituents that may enhance its biological activity.

Antibacterial Properties

Recent studies have indicated that compounds similar to EDCC exhibit significant antibacterial activity. For instance, Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), which share structural similarities with EDCC, have shown comparable or enhanced antibacterial effects against various bacterial strains, including Bacillus subtilis and Escherichia coli . The mechanism appears to involve disruption of bacterial membrane integrity and interference with protein homeostasis through targeting Clp protease complexes .

Table 1: Antibacterial Activity Comparison

| Compound | Activity Against B. subtilis | Mechanism of Action |

|---|---|---|

| EDCC | Moderate | Membrane disruption |

| TACC 42 | Comparable | Clp protease inhibition |

| ADEP1 | High | ClpP activation |

Anti-inflammatory Effects

In addition to antibacterial properties, preliminary research suggests that EDCC may possess anti-inflammatory effects. For example, related compounds have been tested in macrophage models where they demonstrated a capacity to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that EDCC could potentially be developed as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to EDCC:

- Antibacterial Efficacy : A study comparing various TACCs highlighted that certain derivatives exhibited enhanced antibacterial activity against resistant strains of bacteria. The findings indicated that modifications at specific positions could significantly influence efficacy .

- Cytokine Modulation : In a controlled experiment involving J774 macrophages, compounds structurally related to EDCC were shown to suppress cytokine release in a dose-dependent manner. This indicates potential applications in treating conditions characterized by excessive inflammation .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like EDCC disrupt bacterial membranes and interfere with critical proteolytic processes within bacterial cells . This dual action could make EDCC a candidate for further development in antibiotic therapies.

Properties

IUPAC Name |

ethyl 4,4-diethoxycyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-4-15-12(14)11-7-9-13(10-8-11,16-5-2)17-6-3/h11H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAHPEMZQDAXMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.